molecular formula C20H20ClN5 B12265717 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile

Cat. No.: B12265717
M. Wt: 365.9 g/mol
InChI Key: QIZVSYUVUXDCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that features a combination of azetidine, benzodiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and benzodiazole intermediates, which are then coupled with a chloropyridine derivative. Common reagents used in these reactions include tert-butylamine, benzodiazole, and chloropyridine, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like hydroxyl or amino groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new polymers, coatings, or other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its combination of azetidine, benzodiazole, and pyridine moieties, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H20ClN5

Molecular Weight

365.9 g/mol

IUPAC Name

6-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile

InChI

InChI=1S/C20H20ClN5/c1-20(2,3)19-24-16-6-4-5-7-17(16)26(19)14-11-25(12-14)18-15(21)8-13(9-22)10-23-18/h4-8,10,14H,11-12H2,1-3H3

InChI Key

QIZVSYUVUXDCRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=C(C=N4)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.